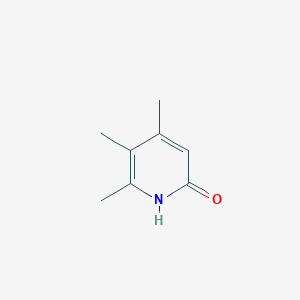
4,5,6-trimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 4, 5, and 6 positions and a keto group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3,4-trimethylpyridine, oxidation can be performed using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 2 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4,5,6-trimethylpyridin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 4,5,6-trimethylpyridin-2-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,5,6-Trimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5,6-trimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the keto group allows for hydrogen bonding and other interactions with target molecules, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-Trimethylpyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.
2,3,4-Trimethylpyridine: Lacks the keto group, affecting its reactivity and applications.
4,5,6-Trimethylpyridine: Similar methyl substitution pattern but without the keto group.
Uniqueness
4,5,6-Trimethylpyridin-2(1H)-one is unique due to the presence of the keto group at the 2 position, which significantly influences its chemical reactivity and potential applications. This functional group allows for a wider range of chemical transformations and interactions compared to its analogs.
Propiedades
Número CAS |
91914-09-9 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)9-7(3)6(5)2/h4H,1-3H3,(H,9,10) |
Clave InChI |
CMSSDZQNILGIDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


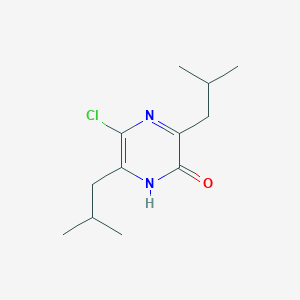
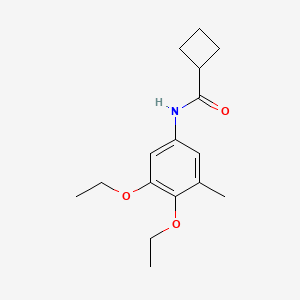
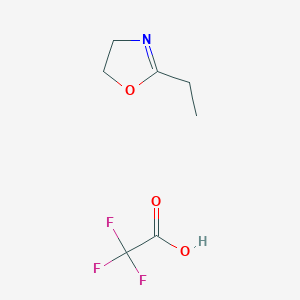
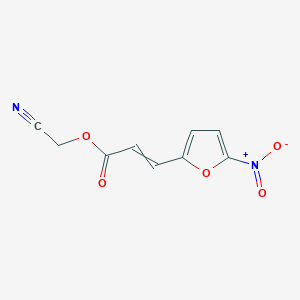
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
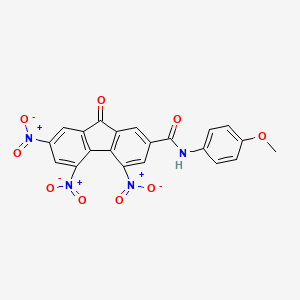


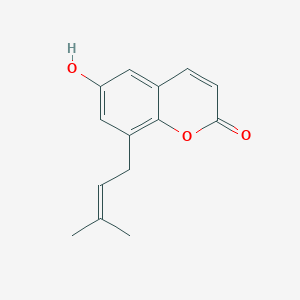
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
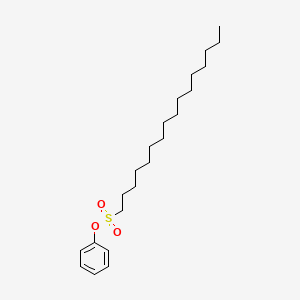
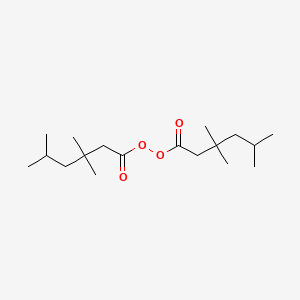
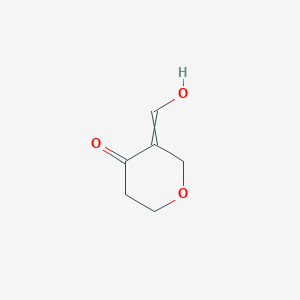
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
